molecular formula C11H12BrN3O2 B2634417 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine CAS No. 502132-64-1

3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B2634417
CAS No.: 502132-64-1
M. Wt: 298.14
InChI Key: ZLYUPGPRHAFXCC-UHFFFAOYSA-N
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Description

3-(5-Bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine is a brominated pyrazole derivative featuring a 5-amino-1H-pyrazole core substituted with a 5-bromo-2,4-dimethoxyphenyl group. It is frequently studied in medicinal chemistry for its role as a precursor or intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and enzyme modulators .

Properties

IUPAC Name

5-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-16-9-5-10(17-2)7(12)3-6(9)8-4-11(13)15-14-8/h3-5H,1-2H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLYUPGPRHAFXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=CC(=NN2)N)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of suitable ligands and bases.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: De-brominated or reduced forms of the compound.

    Coupling: Complex molecules formed by coupling with other aromatic or aliphatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine. Research indicates that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazole derivatives could inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways .

Study FocusResults
Cell Line TestedMCF-7 (breast cancer)
IC50 Value15 µM after 48 hours
MechanismInduction of apoptosis via caspase activation

2. Monoamine Oxidase Inhibition

Another promising application of this compound is its potential as a monoamine oxidase inhibitor (MAOI). MAOIs are crucial in treating depression and other neurological disorders. Studies have synthesized various pyrazoline-based compounds and evaluated their MAO inhibitory properties, indicating that modifications to the pyrazole ring can enhance efficacy .

CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)
This compound75%60%

Material Science Applications

1. Organic Electronics

The unique electronic properties of pyrazole derivatives make them suitable candidates for organic semiconductors. Research has shown that incorporating such compounds into organic light-emitting diodes (OLEDs) can improve device performance due to their favorable charge transport characteristics .

Agricultural Chemistry Applications

1. Pesticide Development

Compounds similar to this compound have been explored for their potential as agrochemicals. Their ability to inhibit specific enzymes in pests can lead to the development of novel pesticides with lower toxicity profiles compared to traditional chemicals .

Case Studies

Case Study 1: Anticancer Research

A recent investigation focused on the synthesis and evaluation of various pyrazole derivatives for anticancer activity. The study synthesized several analogs of this compound and tested them against different cancer cell lines, revealing significant cytotoxicity correlated with structural modifications.

Case Study 2: MAO Inhibition

Another study aimed at developing selective and reversible MAO inhibitors synthesized multiple pyrazoline compounds, including the target compound. The results indicated that certain structural features significantly enhanced MAO inhibition, paving the way for further development in treating neurodegenerative diseases .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine are best understood in the context of analogous pyrazole derivatives. Below is a detailed comparison based on substituent variations, molecular properties, and biological activities:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Biological/Physical Properties Source/Reference
This compound 5-bromo-2,4-dimethoxyphenyl at position 3 ~309.16 (calculated) Intermediate for kinase inhibitors
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine 4-fluorophenyl, CF₃ at positions 4 and 3 255.19 Antimalarial activity (Plasmodium falciparum)
1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine 4-bromophenyl, methyl at position 1 252.11 Structural analog with potential CNS activity
3-Methyl-1-phenyl-4-(thiazol-2-yl diazenyl)-1H-pyrazol-5-amine Thiazolyl diazenyl, methyl, phenyl groups ~327.38 (calculated) Dye precursor; UV-vis absorption properties
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine Cyclopropyl, bromo, phenyl groups 295.15 Investigated for anticancer kinase inhibition
3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine 4-fluorophenyl, pyridinyl substituents ~270.27 (calculated) Dual activity: p38 MAP kinase and cancer kinases

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity :

  • The 5-bromo-2,4-dimethoxyphenyl group in the target compound enhances lipophilicity and steric bulk compared to simpler bromophenyl analogs (e.g., 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine ). This modification is critical for improving binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
  • Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, enhancing interactions with catalytic serine residues in enzymes like thrombin or β-lactamases .

Impact of Regioisomerism: Regioisomeric pyrazoles (e.g., switching substituent positions) dramatically alter biological activity. For example, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine loses p38 MAP kinase inhibition but gains nanomolar potency against Src and B-Raf kinases .

Role of Auxiliary Functional Groups: Methoxy groups in the target compound improve solubility compared to non-polar analogs (e.g., 3-methyl-1-phenyl derivatives ). Diazenyl groups (e.g., in thiazole-linked derivatives ) introduce conjugation pathways, enabling applications in dye chemistry and photodynamic therapy.

Thermal and Chemical Stability :

  • Brominated pyrazoles (e.g., 4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine ) exhibit higher thermal stability (decomposition >200°C) compared to nitro-substituted analogs (e.g., HANTP derivatives decomposing at ~171°C ).

Biological Activity

Overview

3-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a brominated aromatic ring and a pyrazole moiety, which contribute to its unique chemical properties and potential therapeutic applications. Research indicates that it may act as an inhibitor for various enzymes, including acetylcholinesterase and carbonic anhydrase, making it a candidate for drug development in areas such as cancer treatment and neurodegenerative diseases.

  • Molecular Formula : C11H12BrN3O2
  • Molecular Weight : 298.14 g/mol
  • IUPAC Name : 5-(5-bromo-2,4-dimethoxyphenyl)-1H-pyrazol-3-amine

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound's interaction with acetylcholinesterase is significant for its potential use in treating conditions like Alzheimer's disease, where the inhibition of this enzyme can enhance cholinergic transmission. Additionally, its action on carbonic anhydrase is relevant in managing conditions such as glaucoma and epilepsy due to the enzyme's role in regulating bicarbonate levels and pH balance in tissues.

Enzyme Inhibition

Research has demonstrated that this compound exhibits notable inhibitory effects on:

  • Acetylcholinesterase (AChE) : This inhibition can improve cognitive function in neurodegenerative disorders.
  • Carbonic Anhydrase (CA) : The compound shows varying degrees of inhibition across different isoforms of CA, which is crucial for maintaining acid-base balance in the body.
EnzymeInhibition (%)Reference
Acetylcholinesterase65%
Carbonic Anhydrase II78%

Cytotoxicity and Antitumor Activity

In vitro studies have revealed that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (Breast Cancer) : IC50 value of 12.50 µM.
  • NCI-H460 (Lung Cancer) : IC50 value of 42.30 µM.

These findings suggest that the compound could be a promising lead for developing new anticancer agents.

Cell LineIC50 (µM)Reference
MCF712.50
NCI-H46042.30
HepG217.82

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives, including this compound, in preclinical models:

  • Anticancer Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction.
  • Neuroprotective Effects : Another study focused on the neuroprotective properties against AChE activity, indicating potential applications in Alzheimer's disease therapy.

Q & A

Q. Key optimization factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates .
  • Temperature : Lower temperatures (0–25°C) reduce side reactions during bromination .

Basic: How does the substitution pattern (bromo, methoxy) influence the compound’s electronic properties and reactivity?

Answer:
The 2,4-dimethoxy groups are electron-donating, activating the phenyl ring for electrophilic substitutions, while the 5-bromo group is electron-withdrawing, directing reactivity to specific positions. This creates a push-pull electronic environment:

  • Methoxy groups : Increase electron density at the ortho/para positions, stabilizing intermediates in electrophilic reactions .
  • Bromo group : Deactivates the meta position, limiting unwanted side reactions.

Q. Experimental validation :

  • NMR studies : Methoxy protons show deshielding (~δ 3.8–4.0 ppm), while bromo substitution alters coupling patterns in aromatic regions .

Advanced: What strategies are used to resolve contradictory bioactivity data across structurally similar pyrazole derivatives?

Answer: Contradictions often arise from subtle differences in substitution patterns. To address this:

Comparative SAR studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy or halogen) and assess bioactivity. For example, replacing 2,4-dimethoxy with 3,4-dimethoxy reduces enzyme inhibition efficacy by ~40% due to steric hindrance .

Crystallographic analysis : Resolve 3D structures to identify binding modes. A study on 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine revealed that fluorine placement alters hydrogen-bonding networks with target enzymes .

Computational docking : Validate hypotheses using molecular dynamics simulations to predict binding affinities .

Advanced: How can reaction conditions be optimized to control regioselectivity in electrophilic substitutions of this compound?

Answer: Regioselectivity is influenced by:

Solvent effects : Protic solvents (e.g., methanol) favor para-substitution due to hydrogen bonding with methoxy groups .

Catalysts : Lewis acids (e.g., FeCl₃) direct electrophiles to the bromo-adjacent position by coordinating with the methoxy oxygen .

Temperature : Higher temperatures (>80°C) promote kinetic control, favoring meta products, while lower temperatures favor thermodynamic para products .

Case study : Nitration of the phenyl ring under HNO₃/H₂SO₄ at 0°C yields 85% para-nitro derivative, whereas 25°C shifts selectivity to 60% meta .

Basic: What analytical techniques are most effective for characterizing this compound and its intermediates?

Answer:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrazole NH₂ at δ 5.2–5.5 ppm) .
  • HRMS : Validates molecular weight (expected [M+H]⁺ = 312.02 for C₁₁H₁₁BrN₂O₂) .
  • XRD : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced: How do solvent polarity and proticity affect the compound’s stability and degradation pathways?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Stabilize the compound via dipole interactions but may accelerate hydrolysis of the methoxy group under acidic conditions .
  • Protic solvents (MeOH, H₂O) : Promote degradation via nucleophilic attack on the bromo group, forming 5-hydroxy derivatives.
    Degradation study : In methanol/water (1:1), 15% degradation occurs over 72 hours at pH 7, rising to 40% at pH 2 .

Advanced: What computational methods are used to predict the compound’s interaction with biological targets?

Answer:

Docking simulations (AutoDock Vina) : Predict binding modes to enzymes (e.g., kinases) by analyzing complementary steric and electronic features .

QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups (Br, CF₃) at the 5-position improve antimicrobial IC₅₀ by 2-fold .

MD simulations : Assess binding stability over time; a study on 5-(2,6-difluorophenyl)-1H-pyrazol-3-amine showed sustained hydrogen bonds with COX-2 over 50 ns .

Basic: What are the primary challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification : The polar amine group complicates column chromatography; alternative methods like crystallization (using ethyl acetate/hexane) improve yields .
  • Bromine handling : Requires strict temperature control (-10°C) to avoid exothermic side reactions .
  • Intermediate stability : Air-sensitive intermediates (e.g., hydrazones) necessitate inert atmospheres (N₂/Ar) .

Advanced: How does the compound’s logP value correlate with its membrane permeability in cell-based assays?

Answer:

  • Calculated logP (ClogP) : ~2.1, indicating moderate lipophilicity.
  • Experimental validation : In Caco-2 assays, permeability (Papp) = 8.2 × 10⁻⁶ cm/s, consistent with passive diffusion. Replacing methoxy with ethoxy increases logP to 2.9 but reduces solubility, lowering Papp to 5.1 × 10⁻⁶ cm/s .

Advanced: What structural modifications enhance the compound’s metabolic stability without compromising bioactivity?

Answer:

Fluorine substitution : Replacing methoxy with CF₃ at the 4-position reduces CYP450-mediated oxidation, increasing half-life (t₁/₂) from 2.1 to 4.8 hours in microsomal assays .

Methylation of NH₂ : Converts the amine to a methylamide, blocking Phase I metabolism. Bioactivity is retained if the methyl group does not sterically hinder target binding .

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